AG1557
CAS No.:
Cat. No.: VC13434335
Molecular Formula: C19H16BrNO2
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16BrNO2 |
|---|---|
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
| Standard InChI | InChI=1S/C19H16BrNO2/c20-15-9-18-17(22-10-23-18)8-14(15)19-13-6-3-5-11(13)12-4-1-2-7-16(12)21-19/h1-5,7-9,11,13,19,21H,6,10H2/t11-,13-,19+/m0/s1 |
| Standard InChI Key | YOLTZIVRJAPVPH-MJLGCCKJSA-N |
| Isomeric SMILES | C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5 |
| Canonical SMILES | C1C=CC2C1C(NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5 |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Physicochemical Properties
G-15 (CAS 1161002-05-6) possesses the molecular formula C<sub>19</sub>H<sub>16</sub>BrNO<sub>2</sub> and a molecular weight of 370.24 g/mol . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Melting Point | 178–180°C |
| Boiling Point | 462.7±45.0°C (Predicted) |
| Density | 1.472±0.06 g/cm³ |
| Solubility | ≥37 mg/mL in DMSO |
| Storage Conditions | -20°C, protected from light |
The compound exists as a white to off-white solid with a pK<sub>a</sub> of 3.98±0.40, indicating moderate acidity . Its stereochemistry—specifically the (3aS,4R,9bR) configuration—is critical for its biological activity, as minor stereoisomeric variations significantly alter receptor binding .
Structural Features
G-15’s structure integrates a brominated benzodioxole moiety linked to a tetrahydrocyclopentaquinoline core. The bromine atom at the 6-position of the benzodioxole enhances hydrophobic interactions with GPER’s ligand-binding pocket, while the quinoline scaffold contributes to π-π stacking and hydrogen bonding . Computational models suggest that the compound’s rigidity and planar geometry optimize its fit within GPER’s transmembrane domain .
Pharmacological Profile
Selectivity and Binding Affinity
Radioligand displacement assays confirm G-15’s selectivity:
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No appreciable binding to ERα/β at ≤10 μM .
This specificity enables precise dissection of GPER’s roles in estrogen signaling, particularly in contexts where ERα/β are co-expressed .
Research Applications and Findings
Breast Cancer
In ER-positive MCF-7 and triple-negative MDA-MB-231 cells, G-15 (1–10 μM):
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Enhances Chemosensitivity: Synergizes with doxorubicin to reduce IC<sub>50</sub> by 40–60% .
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Suppresses Epithelial-Mesenchymal Transition (EMT): Downregulates Snail and vimentin while upregulating E-cadherin, reversing chemoresistance .
Non-Small Cell Lung Cancer (NSCLC)
In A549 and H1793 cell lines:
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Inhibits Proliferation: G-15 (5 μM) reduces E2-induced cell growth by 70% via GPER/PI3K axis blockade .
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In Vivo Efficacy: In urethane-induced NSCLC mice, G-15 (10 mg/kg/day) decreases tumor nodules by 50% .
Neuroprotection
In murine spinal cord injury (SCI) models:
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Blocks Estrogenic Neuroprotection: G-15 (10 mg/kg) abolishes E2-mediated improvements in motor function and Bcl-2/Bax ratio .
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Modulates BDNF: Attenuates E2-induced BDNF upregulation in hippocampal neurons, impairing spatial memory .
Reproductive Physiology
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